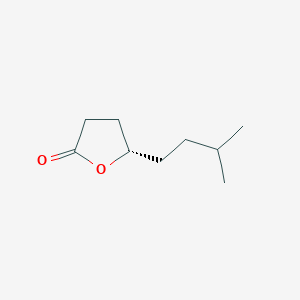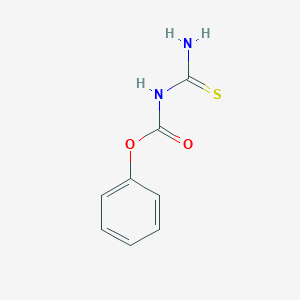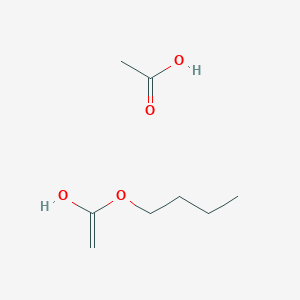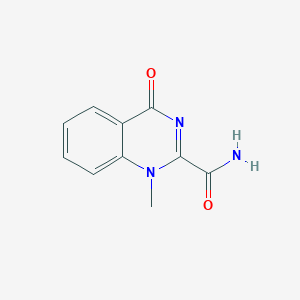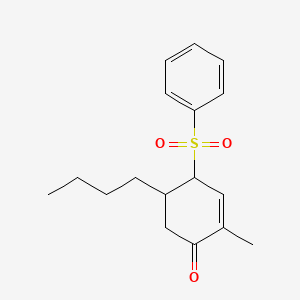
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the 1-oxide functionality in this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide typically involves the nitration of 6-(1-methylethyl)quinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-(1-methylethyl)-4-aminoquinoline, 1-oxide.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Quinoline, 6-methyl-: Similar in structure but lacks the nitro and 1-oxide functionalities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Isoquinoline derivatives: Structurally related but differ in the position of the nitrogen atom in the ring.
Uniqueness
Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is unique due to the presence of both the nitro group and the 1-oxide functionality, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
属性
CAS 编号 |
86475-99-2 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
4-nitro-1-oxido-6-propan-2-ylquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)9-3-4-11-10(7-9)12(14(16)17)5-6-13(11)15/h3-8H,1-2H3 |
InChI 键 |
XHTMHKSZSDFKBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)

![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
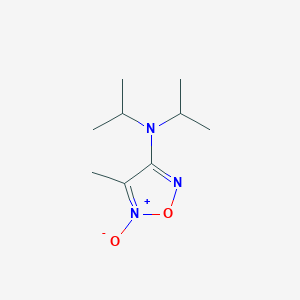

![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
